![molecular formula C17H12ClN3OS B4771740 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4771740.png)
2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one
Overview
Description
2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the pyrimido[1,2-a]benzimidazole family, which has been shown to exhibit a variety of biological activities.
Scientific Research Applications
2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. These properties make it a promising candidate for use in the development of new drugs and therapies. In addition, the compound has been used as a tool for studying the mechanisms of various biological processes, such as DNA replication and repair.
Mechanism of Action
The exact mechanism of action of 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood. However, it has been shown to interact with a variety of cellular targets, including DNA, RNA, and various enzymes. This interaction can lead to changes in gene expression, cell cycle progression, and other cellular processes, ultimately resulting in the observed biological effects.
Biochemical and Physiological Effects:
Studies have shown that 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for anti-cancer therapies. In addition, the compound has been shown to inhibit the replication of certain viruses, such as hepatitis B and C. Other studies have suggested that the compound may have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one in lab experiments is its relatively low cost and ease of synthesis. In addition, the compound has been shown to exhibit a variety of biological activities, making it a versatile tool for studying a range of cellular processes. However, one limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on 2-{[(4-chlorophenyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one. One area of interest is the development of new anti-cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another potential direction is the study of the compound's anti-viral properties, with a focus on developing new treatments for viral infections such as hepatitis B and C. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify new cellular targets for the compound.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-16(22)21-15-4-2-1-3-14(15)20-17(21)19-12/h1-9H,10H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHBTGCVYXPAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CSC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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